Structural Elucidation of (2-(4-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane: A Comprehensive NMR Guide
Structural Elucidation of (2-(4-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane: A Comprehensive NMR Guide
Executive Summary
In modern drug development and complex organic synthesis, modular building blocks are essential for constructing sophisticated molecular architectures. (2-(4-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane (CAS: 1704073-75-5) serves as a highly versatile intermediate. It features a reactive aryl bromide primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) and a robust tert-butyldiphenylsilyl (TBDPS) ether that protects the terminal alcohol.
This whitepaper provides an in-depth technical breakdown of the H and C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By detailing the causality behind the observed spectral data and establishing self-validating experimental protocols, this guide equips analytical chemists and synthetic researchers with the authoritative grounding needed for unambiguous structural elucidation.
Chemical Architecture and Rationale
The strategic design of this molecule relies on three distinct domains, each exhibiting unique electronic and steric environments that dictate their NMR behavior:
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The 4-Bromophenoxy Core: The heavy bromine atom and the electronegative oxygen atom create a highly polarized aromatic system.
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The Ethoxy Linker (-CH -CH -): Acts as a flexible spacer. The two methylene groups are chemically distinct due to the differing electronegativities of the adjacent phenoxy and silyloxy groups.
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The TBDPS Protecting Group: Chosen over the more common tert-butyldimethylsilyl (TBDMS) group because the bulky diphenyl substitution provides >100x greater stability against acidic hydrolysis[1]. This extreme steric shielding heavily influences the local magnetic environment of the molecule.
Experimental Workflow: Synthesis & Self-Validating Sample Preparation
To ensure high-fidelity NMR data, the sample must be synthesized cleanly and prepared using a self-validating protocol. The inclusion of internal standards ensures that chemical shift calibrations are immune to magnetic drift.
Protocol 1: Synthesis and Isolation
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Reaction Initiation: Charge a flame-dried, nitrogen-purged flask with 2-(4-bromophenoxy)ethanol (1.0 eq) and imidazole (1.5 eq) in anhydrous N,N-dimethylformamide (DMF). Causality: Imidazole acts as both a nucleophilic catalyst and an acid scavenger to drive the silylation forward.
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Silylation: Add tert-butylchlorodiphenylsilane (TBDPS-Cl) (1.05 eq) dropwise at 0 °C, then warm to room temperature for 12 hours.
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Purification: Quench with deionized water, extract with ethyl acetate, and purify via flash column chromatography (SiO , Hexanes/EtOAc).
Protocol 2: Self-Validating NMR Sample Preparation
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Sample Dissolution: Weigh precisely 15.0 mg of the purified silane into a clean glass vial. Dissolve in 0.6 mL of deuterated chloroform (CDCl ) containing 0.03% v/v tetramethylsilane (TMS). Causality: TMS provides an absolute internal zero-point reference ( 0.00 ppm), while the residual CHCl solvent peak ( 7.26 ppm for H; 77.16 ppm for C) acts as a secondary internal validation checkpoint. If the distance between TMS and the solvent peak deviates, the user is immediately alerted to shimming or temperature anomalies.
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Acquisition Parameters: Acquire H NMR at 500 MHz (16 scans) and C{ H} NMR at 125 MHz (1024 scans). Causality: A 2-second relaxation delay ( ) is mandated. This ensures complete longitudinal relaxation ( ) of all protons, preventing the under-integration of the sterically hindered tert-butyl methyl groups.
Experimental workflow from synthesis to NMR structural validation.
H NMR Spectral Analysis
The proton NMR spectrum of this molecule is characterized by distinct aliphatic and aromatic regions [2].
Quantitative Data Summary: H NMR (500 MHz, CDCl )
| Position | Chemical Shift ( , ppm) | Multiplicity | Coupling ( , Hz) | Integration | Assignment |
| t-Bu | 1.05 | s | - | 9H | -C(CH ) |
| Ethoxy | 3.95 | t | 4.7 | 2H | -CH -OSi |
| Ethoxy | 4.00 | t | 4.7 | 2H | -CH -OAr |
| 4-Br-Ar | 6.75 | d | 8.8 | 2H | Ar-H (ortho to O) |
| 4-Br-Ar | 7.35 | d | 8.8 | 2H | Ar-H (ortho to Br) |
| TBDPS | 7.35 - 7.45 | m | - | 6H | Ar-H (meta/para to Si) |
| TBDPS | 7.68 | dd | 7.9, 1.4 | 4H | Ar-H (ortho to Si) |
Mechanistic Causality of Chemical Shifts
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The Ethoxy Linker: The two methylene groups appear as closely spaced triplets. The protons adjacent to the phenoxy group (-CH -OAr) resonate slightly further downfield ( 4.00) compared to those adjacent to the silyl ether ( 3.95). Why? The aryl ring withdraws electron density via resonance, making the phenoxy oxygen a stronger inductive electron-withdrawing group than the silyloxy oxygen, which is attached to an electropositive silicon atom.
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The 4-Bromophenoxy Ring: This presents a classic AA'BB' spin system. The protons ortho to the oxygen are heavily shielded by the resonance electron donation from the oxygen lone pairs, pushing them upfield to 6.75. Conversely, the protons ortho to the bromine lack this resonance shielding and appear at 7.35.
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The TBDPS Group: The massive 9-proton singlet at 1.05 is the hallmark of the tert-butyl group. The phenyl rings on the silicon atom show a distinct splitting pattern: the ortho protons are deshielded by the magnetic anisotropy of the Si-C bond, shifting them downfield to 7.68, while the meta and para protons overlap with the bromophenoxy signals around 7.35 - 7.45.
C NMR Spectral Analysis
Carbon-13 NMR provides an unambiguous map of the molecular skeleton, highly sensitive to the inductive effects of the heteroatoms (O, Si, Br).
Quantitative Data Summary: C NMR (125 MHz, CDCl )
| Chemical Shift ( , ppm) | Carbon Type | Assignment |
| 19.4 | Quaternary (C ) | t-Bu (-C(CH ) ) |
| 27.1 | Methyl (CH ) | t-Bu (-C(CH ) ) |
| 63.0 | Methylene (CH ) | Ethoxy (-CH -OSi) |
| 69.6 | Methylene (CH ) | Ethoxy (-CH -OAr) |
| 113.0 | Quaternary (C ) | 4-Br-Ar (C-Br) |
| 116.3 | Methine (CH) | 4-Br-Ar (C ortho to O) |
| 127.9 | Methine (CH) | TBDPS (C meta to Si) |
| 129.9 | Methine (CH) | TBDPS (C para to Si) |
| 132.2 | Methine (CH) | 4-Br-Ar (C ortho to Br) |
| 133.7 | Quaternary (C ) | TBDPS (C ipso to Si) |
| 135.8 | Methine (CH) | TBDPS (C ortho to Si) |
| 157.6 | Quaternary (C ) | 4-Br-Ar (C-O) |
Mechanistic Causality of Chemical Shifts
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The Heavy Atom Effect: The carbon directly attached to the bromine atom (C-Br) appears unusually upfield at 113.0. Why? Bromine is a large, polarizable "heavy atom." Its extensive electron cloud creates a localized diamagnetic shielding effect that protects the adjacent carbon nucleus from the external magnetic field, shifting it significantly upfield compared to a standard aromatic carbon.
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Oxygen Deshielding: The C-O carbon of the bromophenoxy ring is the most deshielded nucleus in the molecule ( 157.6) due to the intense inductive electron withdrawal by the adjacent oxygen atom.
2D NMR Strategies for Unambiguous Assignment
To achieve absolute certainty in structural validation—especially when dealing with overlapping aromatic multiplets—researchers must employ 2D NMR techniques:
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COSY (Correlation Spectroscopy): Validates the connectivity of the ethoxy linker by showing a strong cross-peak between the triplets at 3.95 and 4.00. It also confirms the AA'BB' system of the bromophenoxy ring.
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HSQC (Heteronuclear Single Quantum Coherence): Differentiates overlapping proton signals by correlating them to their distinct C shifts. For example, it easily separates the overlapping aromatic protons at 7.35 by linking them to their respective carbons at 132.2 (bromophenoxy) and 127.9 (TBDPS).
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HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for linking the three molecular domains. A critical HMBC cross-peak will be observed between the ethoxy protons at 4.00 and the aromatic C-O carbon at 157.6, definitively proving the attachment of the linker to the aryl ring.
References
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The Royal Society of Chemistry. "Electronic Supplementary Information: Synthesis and Characterization of TBDPS-protected Phenoxy Derivatives." Journal of Materials Chemistry C (ESI). Available at:[Link]
